2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the benzimidazole moiety and the acetamide group. Common reagents used in these reactions include dimethoxybenzene, isopropylamine, and acetic anhydride. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinazolinone and benzimidazole derivatives, which can have different functional groups and oxidation states.
Scientific Research Applications
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and the disease being targeted.
Comparison with Similar Compounds
Similar Compounds
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide: is similar to other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-14(2)28-18-8-6-5-7-16(18)26-21(28)11-24-22(29)12-27-13-25-17-10-20(32-4)19(31-3)9-15(17)23(27)30/h5-10,13-14H,11-12H2,1-4H3,(H,24,29) |
InChI Key |
SAYVYNMNQOJQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.